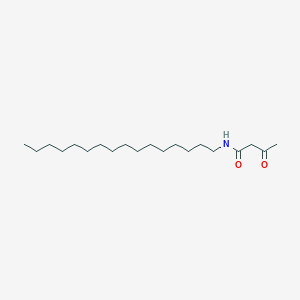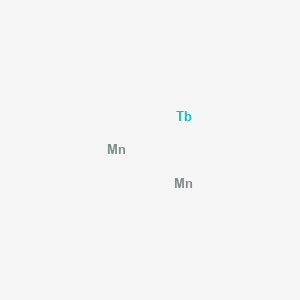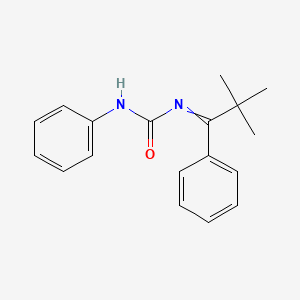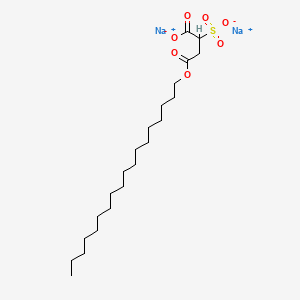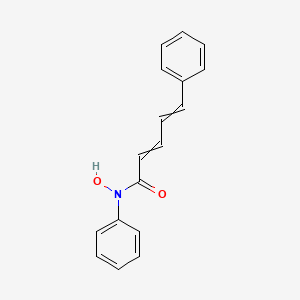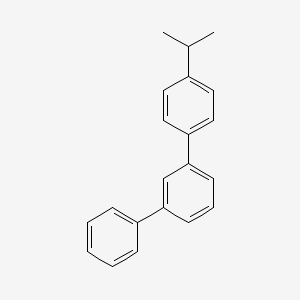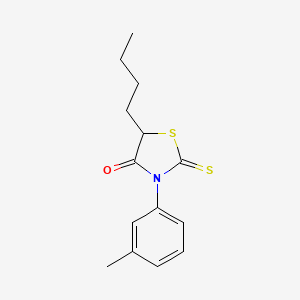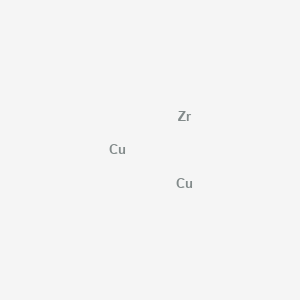
Copper--zirconium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper–zirconium (2/1) is a compound consisting of copper and zirconium in a 2:1 atomic ratioCopper and zirconium are both transition metals, and their combination results in a material that exhibits a range of beneficial characteristics, such as high thermal stability, corrosion resistance, and excellent mechanical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper–zirconium (2/1) can be synthesized through various methods, including solid-state reactions, sol-gel techniques, and thermal treatments. One common method involves the thermal treatment of a copper-zirconium alloy in air. The process typically starts at room temperature and involves gradually increasing the temperature in steps until reaching around 1373 K. During this process, the formation of a mixed metal oxide containing copper and zirconium is observed .
Industrial Production Methods
In industrial settings, the production of copper–zirconium (2/1) often involves metallurgical synthesis using induction furnaces. The alloy is melted and then cast into desired shapes. The heat treatment process is crucial to achieve the desired mechanical and electrical properties. Parameters such as temperature and annealing time are carefully controlled to optimize the material’s performance .
Analyse Chemischer Reaktionen
Types of Reactions
Copper–zirconium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both copper and zirconium atoms.
Common Reagents and Conditions
Oxidation: Copper–zirconium (2/1) can be oxidized in the presence of oxygen at elevated temperatures. This reaction typically forms copper oxide and zirconium oxide.
Reduction: The compound can be reduced using hydrogen gas at high temperatures, resulting in the formation of metallic copper and zirconium.
Substitution: Copper–zirconium (2/1) can undergo substitution reactions with various ligands, leading to the formation of new compounds with different properties
Major Products Formed
The major products formed from these reactions include copper oxide, zirconium oxide, and various substituted compounds depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which copper–zirconium (2/1) exerts its effects is primarily related to its ability to interact with other molecules and materials at the atomic level. The compound’s unique structure allows it to act as a catalyst, facilitating various chemical reactions. The presence of both copper and zirconium atoms provides a combination of redox and acid-base properties, enhancing its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper–scandium (2/1): Similar to copper–zirconium (2/1), this compound exhibits high thermal stability and mechanical strength but differs in its electrical properties.
Copper–hafnium (2/1): This compound shares some structural similarities with copper–zirconium (2/1) but has different catalytic properties due to the presence of hafnium.
Copper–vanadium (2/1): Known for its catalytic activity in oxidation reactions, this compound differs from copper–zirconium (2/1) in terms of its reactivity and stability.
Uniqueness
Copper–zirconium (2/1) stands out due to its unique combination of properties, including high thermal stability, corrosion resistance, and excellent mechanical strength. These characteristics make it particularly suitable for applications in harsh environments and advanced technological applications .
Eigenschaften
CAS-Nummer |
12186-13-9 |
|---|---|
Molekularformel |
Cu2Zr |
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
copper;zirconium |
InChI |
InChI=1S/2Cu.Zr |
InChI-Schlüssel |
PNERNBLBPMQDSZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


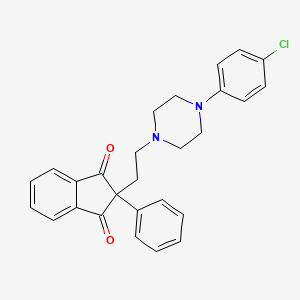

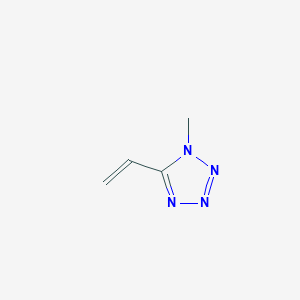

![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)

